molecular formula C23H19N3O2 B2768822 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide CAS No. 681158-98-5

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide

Cat. No.: B2768822
CAS No.: 681158-98-5
M. Wt: 369.424
InChI Key: YSHSJBBQQDURJI-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an indole moiety fused with a benzene ring, a butyl group, and a cyanobenzamide group. Its complex structure makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 1-butyl-2-oxo-1,2-dihydrobenzo[cd]indole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide
  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-cyanobenzamide stands out due to its specific substitution pattern and the presence of the cyanobenzamide group, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(21(17)20)23(26)28)25-22(27)16-9-7-15(14-24)8-10-16/h4-12H,2-3,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHSJBBQQDURJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C#N)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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